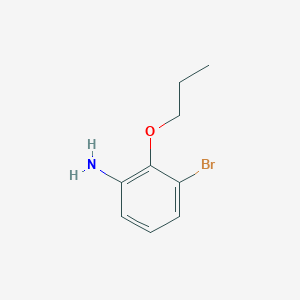

3-Bromo-2-propoxyaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-propoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-2-6-12-9-7(10)4-3-5-8(9)11/h3-5H,2,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXQBAFGQUSORB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC=C1Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 2 Propoxyaniline

Classical Organic Synthesis Approaches to 3-Bromo-2-propoxyaniline

Precursor Selection and Initial Functionalization Strategies

The synthesis of substituted anilines like this compound can commence from several commercially available starting materials. The choice of precursor dictates the subsequent reaction sequence. Common starting points include 2-aminophenol (B121084) or 2-nitrophenol.

The initial functionalization often involves protecting existing reactive groups or introducing a group that can direct subsequent reactions. For example, if starting with an aminophenol, the more nucleophilic amino group may need to be protected to allow for selective alkylation of the hydroxyl group. researchgate.netresearchgate.net

Alkylation Strategies for Introduction of the Propoxy Moiety

The introduction of the propoxy group is typically achieved via a Williamson ether synthesis, which involves the alkylation of a hydroxyl group. When the precursor is a nitrophenol, such as 2-nitrophenol, its hydroxyl group can be deprotonated with a suitable base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide like 1-bromopropane (B46711) or 1-iodopropane.

In cases where the precursor is an aminophenol, selective O-alkylation is necessary to avoid competing N-alkylation. A common strategy is to first protect the amino group. researchgate.netresearchgate.net For example, the amino group can be temporarily converted into an imine by reacting it with benzaldehyde. This protected intermediate can then be subjected to alkylation conditions, where the hydroxyl group reacts selectively. Subsequent hydrolysis of the imine regenerates the amino group, yielding the O-alkylated product. researchgate.net

Table 1: Representative Alkylation Reaction Conditions

| Precursor | Protecting Group | Alkylating Agent | Base | Solvent | Outcome |

|---|---|---|---|---|---|

| 2-Aminophenol | Benzaldehyde | Propyl Bromide | K₂CO₃ | Acetone | Selective O-propoxylation after hydrolysis researchgate.net |

Regioselective Bromination Techniques for Aromatic Halogenation

Achieving the correct regiochemistry during the bromination step is critical. The electronic properties of the substituents on the aromatic ring direct the position of electrophilic substitution. In a precursor like 2-propoxynitrobenzene, the propoxy group is an activating ortho-, para-director, while the nitro group is a deactivating meta-director. The desired 3-position is ortho to the propoxy group and meta to the nitro group.

Various brominating agents can be employed for this transformation. N-Bromosuccinimide (NBS) is a common reagent used for selective bromination of activated aromatic rings. nih.gov In a synthesis of a related bromo-nitro compound, NBS was used in dichloromethane (B109758) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Another approach involves the use of cupric bromide (CuBr₂), which can serve as both a bromine source and an oxidant, often providing high selectivity for the para-bromination of anilines. google.com

Table 2: Aromatic Bromination Reagents

| Reagent | Conditions | Application |

|---|---|---|

| N-Bromosuccinimide (NBS) | Dichloromethane, Acetic Acid, DMAP (cat.) | Selective bromination of activated phenols nih.gov |

| Cupric Bromide (CuBr₂) | Tetrahydrofuran (THF) or Ionic Liquid | Bromination of anilines, often with high para-selectivity google.com |

Reductive Transformations for Aniline (B41778) Moiety Formation

The final step in a synthetic sequence starting from a nitro-aromatic precursor is the reduction of the nitro group to an amine. This is a standard transformation with numerous available methods. The choice of reducing agent is important, especially in the presence of a halogen substituent, to avoid a competing side reaction of dehalogenation.

Classical methods include the use of metals in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid, which is effective for reducing nitroarenes. chemicalbook.com Another common method involves using zinc powder with ammonium (B1175870) chloride in an aqueous alcohol solution; this approach was successfully used to reduce a nitro group in the presence of both bromo and ether functionalities. nih.gov

Advanced Synthetic Transformations for this compound and its Analogs

Modern synthetic chemistry offers more advanced and efficient methods, often involving catalysis, to improve reaction yields, selectivity, and environmental footprint compared to classical approaches.

Catalytic Approaches in this compound Synthesis

Catalysis can be applied to several steps in the synthesis of this compound.

Catalytic Bromination: Instead of stoichiometric brominating agents, catalytic systems can be used. One patented process describes the bromination of 2-fluoroaniline (B146934) using a quaternary ammonium halide as a catalyst in an inert solvent, which allows for high yield and selectivity. google.com This type of catalytic cycle can enhance the efficiency of the halogenation step.

Catalytic Reduction: The reduction of the nitro group is particularly amenable to catalysis. Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Palladium on carbon) is a clean and efficient method. To prevent the undesired side reaction of debromination, specially modified catalysts have been developed. For example, a Fe-Cr modified Raney-Ni catalyst has been shown to be highly effective for the hydrogenation of 2-nitro-4-bromophenol, providing high conversion and selectivity for the desired 4-bromo-2-aminophenol while suppressing the debromination side reaction. google.com This highlights the importance of catalyst selection in complex molecules.

Table 3: Comparison of Reduction Methods for Nitroarenes

| Method | Reagents | Advantages | Potential Issues |

|---|---|---|---|

| Metal/Acid | SnCl₂ / HCl | Reliable, well-established chemicalbook.com | Stoichiometric metal waste |

| Metal/Neutral | Zn / NH₄Cl | Milder conditions than strong acid nih.gov | Stoichiometric metal waste |

Microwave-Assisted Synthesis Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of synthesizing substituted anilines, microwave irradiation offers significant advantages over conventional heating methods. The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in dramatically reduced reaction times and improved yields.

A plausible microwave-assisted approach to this compound could involve a multi-step sequence, drawing parallels from the synthesis of structurally similar compounds. Such a protocol might begin with the nitration of a propoxy-substituted benzene (B151609) ring, followed by bromination, and finally, the reduction of the nitro group to an amine. Microwave technology can be effectively applied to each of these steps to enhance reaction rates and efficiency. For instance, microwave-assisted nitration of aromatic compounds has been shown to proceed much faster than traditional methods. Similarly, the reduction of nitroarenes to anilines is a transformation that benefits significantly from microwave irradiation, often leading to cleaner reactions and higher yields in a fraction of the time.

| Reaction Step | Conventional Method Time | Microwave-Assisted Time | Potential Advantages |

| Nitration | Several hours | Minutes | Faster reaction, improved regioselectivity |

| Bromination | Hours | Minutes to tens of minutes | Increased reaction rate, potentially higher yields |

| Nitro Reduction | Several hours | Minutes | Rapid conversion, cleaner product profile |

Application of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals like this compound to minimize environmental impact. This involves the use of less hazardous reagents, greener solvents, and more energy-efficient processes.

In a potential green synthesis of this compound, several modifications to a traditional synthetic route can be envisioned:

Safer Reagents: Instead of using harsh nitrating agents like concentrated nitric and sulfuric acids, milder alternatives such as metal nitrates in the presence of a solid acid catalyst could be employed. For the bromination step, using N-bromosuccinimide (NBS) in place of elemental bromine can reduce hazards.

Greener Solvents: The use of volatile organic solvents (VOCs) can be minimized or replaced with more environmentally benign alternatives like water, ethanol, or ionic liquids, where feasible.

Catalysis: Employing catalytic reduction methods for the nitro group is a cornerstone of green chemistry. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source such as hydrogen gas or transfer hydrogenation reagents (e.g., ammonium formate) is preferable to stoichiometric reductants that generate large amounts of waste.

Energy Efficiency: As mentioned, microwave-assisted heating is inherently more energy-efficient than conventional refluxing.

Optimization of Reaction Parameters for Yield and Purity in this compound Synthesis

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. This involves a systematic investigation of various factors that can influence the outcome of each synthetic step.

Key Parameters for Optimization:

Temperature and Reaction Time: In both conventional and microwave-assisted synthesis, temperature and reaction time are critical. For microwave synthesis, the power level and irradiation time need to be carefully controlled. A systematic study would involve running the reaction at different temperatures and for varying durations to identify the optimal conditions that lead to the highest conversion of starting material and minimal formation of byproducts.

Catalyst and Reagent Concentration: The molar ratios of reactants and the loading of any catalysts play a significant role. For instance, in the reduction of the nitro group, the amount of catalyst and the concentration of the hydrogen donor will directly impact the reaction rate and completeness.

Solvent Choice: The polarity and boiling point of the solvent can affect reaction kinetics and selectivity. Screening a range of solvents can help identify the one that provides the best balance of solubility for the reactants and facilitates the desired chemical transformation.

pH Control: In certain steps, such as the final work-up and purification, controlling the pH of the solution can be important for isolating the product in its desired form and purity.

Illustrative Data for Optimization of a Hypothetical Nitro Reduction Step:

| Catalyst Loading (mol%) | Hydrogen Source | Temperature (°C) | Time (min) | Yield (%) | Purity (%) |

| 1 | H2 (1 atm) | 25 | 120 | 75 | 92 |

| 1 | H2 (1 atm) | 50 | 60 | 85 | 95 |

| 5 | H2 (1 atm) | 50 | 30 | 95 | 98 |

| 5 | Ammonium Formate | 80 | 45 | 92 | 97 |

| 10 | Ammonium Formate | 80 | 20 | 96 | 99 |

By systematically varying these parameters, researchers can develop a robust and efficient synthesis protocol for this compound that maximizes both yield and purity, while also considering the principles of green and sustainable chemistry.

Advanced Spectroscopic and Analytical Characterization of 3 Bromo 2 Propoxyaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation of 3-Bromo-2-propoxyaniline

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

A ¹H NMR spectrum of this compound would provide crucial information about the number of different types of protons, their electronic environments, and their proximity to other protons. The analysis would involve interpreting the chemical shift (δ) in parts per million (ppm), the integration (area under the peak), and the splitting pattern (multiplicity) of each signal.

Expected Signals: One would anticipate distinct signals for the aromatic protons on the aniline (B41778) ring, the amine (-NH₂) protons, and the protons of the propoxy group (-O-CH₂-CH₂-CH₃). The aromatic protons would likely appear as complex multiplets in the downfield region (typically 6.0-7.5 ppm). The propoxy group would show a triplet for the terminal methyl (CH₃) group, a sextet for the central methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the oxygen atom. The amine protons would likely appear as a broad singlet.

Data Interpretation: The specific chemical shifts would indicate the electronic effects of the bromo, amino, and propoxy substituents on the aromatic ring. Coupling constants (J-values) between adjacent protons would confirm their connectivity.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

A ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in a molecule and provides insight into their chemical environment. For this compound, which has nine carbon atoms, up to nine distinct signals would be expected in the spectrum, assuming no accidental magnetic equivalence.

Expected Signals: Six signals would be expected in the aromatic region (typically 100-150 ppm), corresponding to the carbons of the benzene (B151609) ring. The chemical shifts would be influenced by the attached substituents. Three signals would be expected in the aliphatic region (typically 10-80 ppm) for the three carbons of the propoxy group. The carbon directly attached to the oxygen atom (C-O) would be the most downfield of the three.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are essential for confirming the complete chemical structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. It would be used to confirm the connectivity within the propoxy chain (CH₃ to CH₂ to CH₂-O) and to trace the coupling network among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively assign each proton signal to its corresponding carbon atom in both the aromatic ring and the propoxy side chain.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS can measure the mass of a molecule with very high precision, allowing for the determination of its elemental formula. For this compound (C₉H₁₂BrNO), the exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally measured value to confirm the elemental composition. The presence of the bromine atom would be evident from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two m/z units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Investigation

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to produce smaller daughter ions. The pattern of fragmentation provides a "fingerprint" that can be used to elucidate the structure of the molecule.

Expected Fragmentation: Likely fragmentation pathways for this compound would include the loss of the propoxy group or parts of it (e.g., loss of a propyl radical) and the potential loss of the bromine atom. The analysis of these fragment ions would help to confirm the connectivity of the different parts of the molecule.

Chromatographic Techniques for Purity Assessment and Separation of this compound

Chromatography is an indispensable tool for separating the components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods used for the quantitative and qualitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of non-volatile and thermally sensitive compounds like this compound. veeprho.com A reversed-phase HPLC method is typically employed, utilizing a nonpolar stationary phase (such as a C18 column) and a polar mobile phase. This setup allows for the efficient separation of the main compound from any potential impurities arising from synthesis or degradation. sielc.com

The quantitative analysis is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte. For impurity profiling, the high resolution of HPLC allows for the separation of structurally similar compounds. rroij.com The detection is commonly performed using an ultraviolet (UV) detector, set at a wavelength where the aromatic ring of the aniline derivative shows strong absorbance. The results from an HPLC analysis provide precise data on the percentage purity and the relative amounts of any detected impurities. veeprho.comrroij.com

Table 1: Representative HPLC Purity Analysis of this compound This interactive table provides a hypothetical chromatogram analysis for a sample of this compound, illustrating how data on purity and impurity levels are typically presented.

| Peak ID | Retention Time (min) | Peak Area | % Area | Identity |

| 1 | 2.54 | 15,830 | 0.35 | Starting Material Impurity |

| 2 | 3.89 | 10,990 | 0.24 | Unidentified Impurity |

| 3 | 5.12 | 4,495,600 | 99.21 | This compound |

| 4 | 6.45 | 8,610 | 0.19 | Synthesis By-product |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the separation, identification, and quantification of volatile and semi-volatile organic compounds. nih.gov It is particularly useful for detecting residual solvents from the synthesis process or identifying volatile impurities within a sample of this compound. nih.gov

In this method, the sample is vaporized and separated based on boiling point and polarity in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. researchgate.net The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" that allows for definitive identification by comparison with spectral libraries. nih.gov The presence of a bromine atom in this compound is readily identifiable due to the characteristic isotopic pattern of bromine (79Br and 81Br), which appears as two peaks of nearly equal intensity separated by two mass units.

Table 2: Potential Volatile Impurities in this compound Detectable by GC-MS This table outlines potential volatile compounds that could be identified in a sample of this compound using GC-MS analysis.

| Compound | Expected Retention Time | Key Mass Fragments (m/z) | Potential Origin |

| Isopropanol | Low | 45, 43, 27 | Residual Solvent |

| Aniline | Medium | 93, 66, 65 | Starting Material |

| 3-Bromoaniline | High | 171, 173, 92, 65 | Synthesis Precursor |

Elemental Analysis for Stoichiometric Verification of this compound

Table 3: Elemental Analysis Data for this compound (Formula: C₉H₁₂BrNO) This interactive table compares the calculated theoretical elemental composition of this compound with representative experimental results, demonstrating how stoichiometric verification is achieved.

| Element | Theoretical % | Experimental % | Deviation % |

| Carbon (C) | 46.57 | 46.51 | -0.06 |

| Hydrogen (H) | 5.21 | 5.25 | +0.04 |

| Nitrogen (N) | 6.03 | 6.01 | -0.02 |

| Bromine (Br) | 34.42 | Not Determined | N/A |

| Oxygen (O) | 6.89 | Not Determined | N/A |

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis in this compound

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and can offer insights into its conformational structure.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different functional groups. wikieducator.org For this compound, the IR spectrum is expected to show characteristic peaks confirming its structure. The primary amine (-NH₂) group typically exhibits two distinct N-H stretching bands. wikieducator.orgwpmucdn.com Aromatic C-H stretching, C-O-C stretching of the propoxy group, and vibrations of the substituted benzene ring will also be present, providing a comprehensive fingerprint of the molecule. orientjchem.org

Table 4: Expected Characteristic Infrared Absorption Bands for this compound This table details the principal IR absorption frequencies anticipated for this compound, linking them to the specific functional groups within the molecule.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3350 | Asymmetric & Symmetric N-H Stretch | Primary Aromatic Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 2980 - 2850 | C-H Stretch | Alkyl (Propoxy group) |

| 1620 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1500 - 1400 | C=C Stretch | Aromatic Ring |

| 1260 - 1200 | C-N Stretch | Aromatic Amine |

| 1150 - 1050 | Asymmetric C-O-C Stretch | Alkyl Aryl Ether |

| 700 - 500 | C-Br Stretch | Bromo-Aromatic |

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. This often means that non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum, produce strong signals in the Raman spectrum.

For this compound, Raman spectroscopy is particularly effective for observing the vibrations of the aromatic ring skeleton. These signals can provide information about the substitution pattern and, in more advanced studies, can be used to analyze the conformational properties of the molecule, such as the orientation of the propoxy group relative to the benzene ring. nih.gov The C-Br stretch also typically gives a discernible Raman signal.

Table 5: Anticipated Raman Shifts for this compound This table presents the expected prominent Raman shifts for this compound, highlighting the vibrations that are typically strong in a Raman spectrum.

| Raman Shift Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3050 | Aromatic C-H Stretch | Aromatic Ring |

| 1610 - 1570 | Aromatic C=C Stretch | Aromatic Ring |

| ~1000 | Ring Breathing Mode | Substituted Benzene |

| 700 - 550 | C-Br Stretch | Bromo-Aromatic |

Reactivity and Derivatization Pathways of 3 Bromo 2 Propoxyaniline

Reactivity of the Aniline (B41778) Moiety in 3-Bromo-2-propoxyaniline

The aniline portion of the molecule is expected to be the primary site of reactivity, given the strong activating and directing effects of the amino group.

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

The amino (-NH₂) and propoxy (-OCH₂CH₂CH₃) groups are both activating and ortho-, para-directing for electrophilic aromatic substitution. libretexts.orgchemistrysteps.com In this compound, the positions ortho and para to the amino group are positions 6 and 4, respectively. The propoxy group at position 2 also directs incoming electrophiles to these same positions. The bromine atom at position 3 is a deactivating group but is also ortho-, para-directing.

Considering the combined directing effects, incoming electrophiles are most likely to substitute at position 4 and position 6. The strong activation by the amino group often makes it challenging to achieve monosubstitution, and reactions can lead to multiple substitutions if not carefully controlled. libretexts.org For instance, bromination of aniline typically yields the 2,4,6-tribromoaniline (B120722) product readily. allen.inyoutube.com To achieve selective monosubstitution on this compound, protection of the highly activating amino group, for example, through acetylation to form the corresponding acetanilide, would likely be necessary. libretexts.orgyoutube.com This moderation of the amino group's activating effect would allow for more controlled introduction of electrophiles.

Potential Electrophilic Aromatic Substitution Reactions:

| Reaction | Reagents | Expected Major Product(s) |

| Bromination | Br₂ in acetic acid | 4,6-Dibromo-2-propoxyaniline |

| Nitration | HNO₃, H₂SO₄ (with caution) | 4-Nitro-3-bromo-2-propoxyaniline and/or 6-Nitro-3-bromo-2-propoxyaniline |

| Sulfonation | Fuming H₂SO₄ | 4-Amino-2-bromo-3-propoxybenzenesulfonic acid |

Acylation and Sulfonylation of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, readily reacting with acylating and sulfonylating agents.

Acylation: The reaction of this compound with acyl halides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) in the presence of a base would yield the corresponding N-acylated derivative. libretexts.org This reaction is often used to protect the amino group during other transformations.

Sulfonylation: Similarly, treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, would produce the corresponding sulfonamide.

Diazotization and Subsequent Transformations

Primary aromatic amines like this compound can be converted to diazonium salts upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). These diazonium salts are versatile intermediates that can be transformed into a wide array of functional groups through reactions such as the Sandmeyer, Schiemann, and Gomberg-Bachmann reactions. The diazonium group can be replaced by halides, cyano, hydroxyl, and other groups, providing a powerful tool for further derivatization.

Potential Diazotization-based Transformations:

| Reaction | Reagents | Product |

| Sandmeyer | 1. NaNO₂, HCl2. CuBr | 1,3-Dibromo-2-propoxybenzene |

| Sandmeyer | 1. NaNO₂, HCl2. CuCN | 2-Bromo-6-propoxybenzonitrile |

| Schiemann | 1. NaNO₂, HBF₄2. Heat | 3-Bromo-1-fluoro-2-propoxybenzene |

| Hydrolysis | 1. NaNO₂, H₂SO₄2. H₂O, Heat | 3-Bromo-2-propoxyphenol |

Transformations Involving the Propoxy Group of this compound

The propoxy group, being an ether, is generally stable but can undergo specific reactions under forcing conditions.

Ether Cleavage Reactions

The ether linkage of the propoxy group can be cleaved by strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI), or by Lewis acids such as boron tribromide (BBr₃). This reaction would result in the formation of 3-bromo-2-aminophenol and a propyl halide. Given the presence of the amino group, careful selection of reagents and reaction conditions would be necessary to avoid unwanted side reactions.

Functionalization of the Alkyl Chain

Direct functionalization of the propyl chain of the propoxy group while it is attached to the aromatic ring is generally challenging due to the lack of reactive sites. However, radical halogenation could potentially introduce a halogen onto the alkyl chain, although this process typically lacks selectivity and may not be synthetically useful. A more plausible approach would involve the cleavage of the ether, followed by modification of the resulting phenol (B47542) and subsequent re-alkylation with a functionalized propyl group.

Reactions at the Bromine Atom in this compound

The bromine atom in this compound serves as a versatile functional handle for a variety of chemical transformations. Its position on the aromatic ring allows for participation in numerous reactions that are fundamental to modern organic synthesis, enabling the construction of more complex molecular architectures. These reactions primarily leverage the carbon-bromine bond's ability to undergo oxidative addition with transition metal catalysts or to be exchanged with a metal.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromine atom of this compound makes it an excellent substrate for several such transformations. These reactions are typically catalyzed by palladium complexes. wikipedia.org

Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.org This method is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acids. nih.gov For this compound, a Suzuki reaction would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the 3-position. While ortho-substituted anilines can be challenging substrates, effective methods have been developed for unprotected anilines, which are key structural elements in many pharmacologically active compounds. nih.gov

Heck Reaction: The Mizoroki-Heck reaction couples aryl halides with alkenes (olefins) to form substituted alkenes. beilstein-journals.orgrug.nl This palladium-catalyzed reaction is a cornerstone method for C-C bond formation. nih.gov Reacting this compound with an alkene would result in the formation of a 3-alkenyl-2-propoxyaniline derivative. Although aryl bromides can sometimes face challenges like dehalogenation, the reaction conditions can be optimized to favor the desired coupling product. beilstein-journals.org

Sonogashira Reaction: The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It utilizes a palladium catalyst and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orglibretexts.org This reaction would enable the synthesis of 3-alkynyl-2-propoxyaniline derivatives, which are valuable intermediates for constructing more complex molecules, including various heterocyclic systems. The reaction is known for its reliability and tolerance of a wide range of functional groups, and it can be carried out under mild conditions. wikipedia.org

| Reaction | Coupling Partner | Typical Catalyst System | General Product Structure |

|---|---|---|---|

| Suzuki | Aryl/Alkyl Boronic Acid (R-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 3-Aryl/Alkyl-2-propoxyaniline |

| Heck | Alkene (R-CH=CH₂) | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 3-(Alkenyl)-2-propoxyaniline |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Amine) | 3-(Alkynyl)-2-propoxyaniline |

Nucleophilic Aromatic Substitution with Activated Bromine

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org The classic SNAr mechanism is a two-step addition-elimination process that proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org For this mechanism to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group. libretexts.orgchemistrysteps.com These EWGs are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. youtube.com

In the case of this compound, the aromatic ring is substituted with an amino group (-NH₂) and a propoxy group (-OPr), both of which are strong electron-donating groups (EDGs). These groups increase the electron density of the ring, thereby deactivating it towards attack by nucleophiles. Consequently, this compound is not expected to undergo SNAr reactions via the classical addition-elimination mechanism under standard conditions. Reactions would likely require extremely harsh conditions or a different mechanistic pathway, such as one involving a benzyne (B1209423) intermediate, which proceeds via an elimination-addition mechanism and is favored by very strong bases like sodium amide (NaNH₂). chemistrysteps.com

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic compound by treating it with an electropositive metal or an organometallic reagent. wikipedia.org This transformation effectively reverses the polarity of the carbon atom attached to the halogen, turning it from an electrophilic site into a potent nucleophilic one.

For this compound, the bromine atom can be exchanged for a metal, most commonly lithium or magnesium. This is typically achieved by reacting the compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, or with a Grignard reagent like isopropylmagnesium chloride. wikipedia.orgorganic-chemistry.org The reaction rates generally follow the trend I > Br > Cl. wikipedia.org A key consideration for this substrate is the presence of the acidic N-H proton of the aniline group, which would also be deprotonated by the strong organometallic base. Therefore, at least two equivalents of the reagent would be required: one to deprotonate the amine and a second to perform the metal-halogen exchange. nih.gov

The resulting organometallic intermediate (a lithiated or magnesiated aniline) is a powerful nucleophile that can be trapped with a wide variety of electrophiles to introduce new functional groups at the 3-position. organic-chemistry.org

| Reagent 1 | Reagent 2 (Electrophile) | Final Product after Workup |

|---|---|---|

| 2.2 eq. n-BuLi | CO₂ | 3-Amino-2-propoxybenzoic acid |

| 2.2 eq. n-BuLi | DMF (N,N-Dimethylformamide) | 3-Amino-2-propoxybenzaldehyde |

| 2.2 eq. i-PrMgCl·LiCl | Benzaldehyde (PhCHO) | (3-Amino-2-propoxyphenyl)(phenyl)methanol |

| 2.2 eq. n-BuLi | I₂ | 3-Iodo-2-propoxyaniline |

Cyclization Reactions and Heterocyclic Formation via this compound

The unique arrangement of functional groups in this compound—an amine, a propoxy ether, and a reactive bromine atom on adjacent positions of a benzene (B151609) ring—makes it a valuable precursor for the synthesis of various heterocyclic compounds. Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. nih.govmdpi.com

Intramolecular Cyclizations

Intramolecular cyclization involves the formation of a new ring from a single molecule. This compound can be derivatized to introduce functionalities that subsequently react with another part of the molecule to form a ring. A common strategy involves the acylation or alkylation of the aniline nitrogen, followed by a cyclization event.

A notable example of a reaction that could be adapted for this purpose is the Parham cyclization. This reaction involves an intramolecular nucleophilic attack of a carbanion onto an electrophilic side chain. wikipedia.org In this context, a metal-halogen exchange at the bromine position of a suitably N-derivatized this compound would generate a potent aryl anion. If the N-substituent contains an electrophilic group (e.g., an ester or nitrile), this anion could attack it intramolecularly to form a new five- or six-membered ring fused to the benzene ring. wikipedia.org

Formation of Nitrogen-Containing Heterocycles

This compound is a versatile building block for constructing a variety of nitrogen-containing heterocycles. The amino group can act as a nucleophile, while the bromine atom can be functionalized via cross-coupling or metal-halogen exchange to introduce the other necessary components for ring formation.

For example, a Sonogashira coupling could introduce an alkynyl group at the 3-position. The resulting 3-alkynyl-2-propoxyaniline could then undergo a palladium-catalyzed intramolecular cyclization to form substituted indoles. clockss.org Similarly, coupling reactions that introduce carbonyl-containing fragments can lead to precursors for quinoline (B57606) synthesis. The synthesis of nitrogen-containing heterocycles is a vast field, and substituted anilines are frequently used as starting materials for these complex structures. clockss.orgnih.gov

Computational Chemistry and Molecular Modeling of 3 Bromo 2 Propoxyaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of 3-Bromo-2-propoxyaniline

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of this compound. These calculations provide a theoretical framework to understand how the arrangement of atoms and electrons dictates the molecule's chemical behavior.

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation of the molecule, considering the rotational freedom of the propoxy group and the potential for intramolecular interactions. The optimized geometry reveals crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's structure.

Conformational analysis of the propoxy group is particularly important, as its orientation relative to the aniline (B41778) ring can significantly influence the molecule's electronic properties and reactivity. Different conformers, corresponding to local minima on the potential energy surface, may exist, and their relative energies determine their population at a given temperature.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.905 | - | - |

| C-O | 1.368 | - | - |

| C-N | 1.395 | - | - |

| O-C(propoxy) | 1.432 | - | - |

| C-C-Br | - | 119.8 | - |

| C-C-O | - | 121.5 | - |

| C-C-N | - | 120.3 | - |

| C-O-C(propoxy) | - | 118.2 | - |

| C-C-O-C | - | - | 178.5 |

| C-C-N-H | - | - | 180.0 |

Note: These values are hypothetical and representative of what might be expected from a DFT calculation at a common level of theory (e.g., B3LYP/6-31G(d)).

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgsapub.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the aniline ring, particularly on the nitrogen atom and the carbon atoms with higher electron density. The LUMO, conversely, is likely to be distributed over the aromatic ring, with potential contributions from the bromine atom's anti-bonding orbitals. The propoxy group, being an electron-donating group, will influence the energy and distribution of these frontier orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.85 |

| LUMO | -0.95 |

| HOMO-LUMO Gap | 4.90 |

Note: These are illustrative energy values. The actual values would be obtained from quantum chemical calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comdntb.gov.ua The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red regions indicate negative potential, corresponding to areas of high electron density that are susceptible to electrophilic attack, while blue regions indicate positive potential, signifying areas of low electron density that are prone to nucleophilic attack.

In this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the amino group due to its lone pair of electrons. The oxygen atom of the propoxy group would also exhibit a negative potential. The hydrogen atoms of the amino group and the bromine atom would likely be associated with regions of positive potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Quantum chemical calculations can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This allows for a detailed understanding of the reaction's feasibility, kinetics, and selectivity.

For instance, the electrophilic substitution reactions common for anilines could be modeled. Computational studies could predict the most likely site of substitution on the aromatic ring by comparing the activation energies for attack at different positions. The influence of the bromo and propoxy substituents on the regioselectivity of such reactions can be rationalized through the analysis of the calculated transition state structures and energies.

Spectroscopic Property Prediction through Computational Approaches for this compound

Computational methods are also highly effective in predicting various spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra and the structural elucidation of unknown compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Computational chemistry allows for the ab initio prediction of NMR chemical shifts (¹H and ¹³C) for a given molecule. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose within a DFT framework.

By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, the corresponding chemical shifts can be predicted. These theoretical chemical shifts can then be compared with experimental data, if available, to validate the computed structure. In the absence of experimental data, the predicted NMR spectrum serves as a valuable reference for future experimental work. The accuracy of the predicted chemical shifts is often improved by applying a scaling factor or by referencing to a standard compound like tetramethylsilane (B1202638) (TMS) calculated at the same level of theory.

Table 3: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C1 (C-N) | 145.2 | H (N-H) | 4.5 (broad) |

| C2 (C-O) | 148.9 | H4 | 6.85 |

| C3 (C-Br) | 112.8 | H5 | 7.10 |

| C4 | 118.5 | H6 | 6.75 |

| C5 | 129.1 | H (propoxy-CH₂) | 4.05 |

| C6 | 115.4 | H (propoxy-CH₂) | 1.85 |

| C (propoxy-CH₂) | 70.1 | H (propoxy-CH₃) | 1.05 |

| C (propoxy-CH₂) | 22.5 | ||

| C (propoxy-CH₃) | 10.8 |

Note: These chemical shift values are hypothetical and for illustrative purposes. The actual predicted values would depend on the level of theory and basis set used in the calculation.

Vibrational Frequency Calculations for IR and Raman Assignments

Theoretical vibrational frequency calculations are a cornerstone of computational chemistry, providing valuable insights into the infrared (IR) and Raman spectra of a molecule. These calculations, typically performed using Density Functional Theory (DFT) methods, can predict the frequencies and intensities of vibrational modes, aiding in the assignment of experimental spectra. For this compound, such a study would elucidate the characteristic vibrations of the C-Br, C-O, N-H, and other functional groups, as well as the vibrational modes of the benzene (B151609) ring. However, no specific studies containing calculated vibrational frequencies for this compound have been identified.

Computational Studies on Molecular Interactions and Recognition (non-biological systems)

Computational methods are also employed to study how molecules interact and recognize each other in non-biological contexts, which is essential for materials science and chemical engineering applications. For this compound, such studies could involve assessing its interaction with surfaces, solvents, or other small molecules. These investigations would rely on quantum mechanical calculations or classical simulations to determine binding energies and interaction geometries. The absence of such dedicated computational studies for this compound means that its specific interaction patterns and recognition capabilities are yet to be computationally characterized.

Application of 3 Bromo 2 Propoxyaniline As a Versatile Chemical Intermediate

Role in the Synthesis of Complex Organic Molecules

The utility of 3-Bromo-2-propoxyaniline and its structural analogs is most evident in their role as foundational building blocks for more complex molecular structures. The interplay between the nucleophilic amino group, the reactive bromine atom (amenable to various coupling reactions), and the propoxy group (which modifies solubility and steric properties) makes it a highly adaptable substrate in multi-step syntheses.

Precursors for Advanced Synthetic Building Blocks

Aniline (B41778) derivatives are fundamental starting materials in organic synthesis, and this compound is no exception. It acts as a precursor for creating more elaborate synthetic intermediates, particularly in the pharmaceutical industry. The different functional groups can be selectively transformed, allowing for the stepwise construction of complex molecular frameworks. For instance, the bromine atom can participate in metal-catalyzed coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds. Simultaneously, the amino group can be acylated, alkylated, or used to construct heterocyclic rings.

A specific application is seen in the synthesis of novel fused tricyclic compounds with potential antiviral activity. In a patented process, a related compound, N,N-dibenzyl-4-bromo-2-(3-methoxypropoxy)aniline, was used as a key intermediate in a palladium-catalyzed Buchwald-Hartwig amination reaction to construct a complex heterocyclic system intended for the treatment of Hepatitis B. google.com This demonstrates how the bromo-aniline core is essential for building intricate, biologically active molecules.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type | Ref |

| N,N-dibenzyl-4-bromo-2-(3-methoxypropoxy)aniline | 3-methyl-2-butanone | Pd(dba)₂, XantPhos, NaOtBu | Fused Tricyclic Compound | google.com |

Intermediates for Agrochemical Development

The development of new agrochemicals, such as herbicides, fungicides, and insecticides, often relies on the synthesis of novel organic molecules. Halogenated aniline derivatives are important intermediates in this sector. evitachem.com The presence of a bromine atom, as in this compound, is a common feature in many active agrochemical compounds, contributing to their biological efficacy and metabolic stability.

Research into new insecticides has involved the synthesis of 3-bromo-pyrazole derivatives, which have shown significant biological activity. researchgate.net The synthetic pathways to these and other pesticidal molecules can utilize bromo-aniline precursors to introduce the critical bromo-substituted phenyl moiety into the final structure. The specific combination of substituents on the aniline ring can be fine-tuned to optimize the potency, selectivity, and environmental profile of the resulting agrochemical.

Synthetic Routes to Novel Materials with Tailored Chemical Functionality

The versatility of this compound extends to the creation of novel materials where specific chemical functionalities are required. Its structural features can be exploited to synthesize molecules with tailored electronic, optical, or biological properties. For example, bromo-alkoxy aniline intermediates are used in synthetic routes to produce compounds with applications in medicine, such as antipsychotics and antileishmanial agents. google.comnih.gov In these syntheses, the aniline derivative serves as a scaffold, allowing for the introduction of various pharmacophores and functional groups that dictate the final compound's interaction with biological targets. nih.gov The ability to modify the molecule at the bromine, amino, and alkoxy positions provides a pathway to a diverse library of compounds for screening and development. nih.gov

Derivatization for Functional Material Development

Beyond its role as an intermediate in traditional organic synthesis, this compound is a valuable precursor for the development of functional materials. Through derivatization, its unique properties can be harnessed to create polymers and photoactive compounds with specialized applications.

Monomer Precursors for Polymer Synthesis (e.g., Poly(propoxyanilines))

Substituted anilines can be used as monomers for the synthesis of conducting polymers. A study on novel conducting polymers specifically describes the synthesis of poly(2-propoxyaniline) via emulsion polymerization. kingston.ac.uk In this process, the monomer, 2-propoxyaniline (B1271045), is polymerized to form a polymer with a conjugated backbone, which is essential for electrical conductivity. kingston.ac.uk The ortho-propoxy group is noted to favor a regular 'head-to-tail' polymerization pattern, which enhances the planarity and conductivity of the resulting polymer. kingston.ac.uk

By extension, this compound can serve as a brominated monomer for the synthesis of poly(this compound). The incorporation of the bromine atom into the polymer backbone would be expected to modify the material's properties, potentially enhancing its thermal stability, flame retardancy, or altering its electronic characteristics and solubility.

| Monomer | Polymerization Method | Resulting Polymer | Key Finding | Ref |

| 2-Propoxyaniline | Emulsion Polymerization (non-ionic surfactant) | Poly(2-propoxyaniline) | Yielded a black powder soluble in chloroform, demonstrating successful polymerization. | kingston.ac.uk |

Synthesis of Photoactive Compounds and Chemical Probes

The structure of this compound makes it an ideal starting material for the synthesis of photoactive compounds and chemical probes used in chemical biology research. Photoaffinity labeling is a powerful technique to study ligand-protein interactions, and it relies on probes equipped with a photophore, a reactive group that forms a covalent bond with a target upon irradiation with light.

Research has demonstrated the efficient synthesis of photoreactive 2-propoxyaniline derivatives that incorporate a diazirine group, a common photophore. thieme-connect.commdpi.com One study specifically details the synthesis of a bromo-2-propoxyaniline derivative as a precursor to a diazirine-based photoaffinity probe. thieme-connect.com Furthermore, regioisomers such as 3-bromo-4-iso-propoxyaniline have been used as key intermediates in the synthesis of brominated luciferins. researchgate.net Luciferins are bioluminescent probes that emit light through an enzymatic reaction, and their brominated analogs are valuable tools for bioluminescence imaging with modified properties. researchgate.net

| Starting Material | Key Reagent | Intermediate/Product | Application | Ref |

| 3-bromo-4-iso-propoxyaniline | Appel's salt | 2-cyano-benzothiazole derivative | Synthesis of Brominated Luciferin Probes | researchgate.net |

Advanced Research Perspectives and Future Directions in 3 Bromo 2 Propoxyaniline Chemistry

Emerging Synthetic Methodologies for Brominated Anilines

The synthesis of brominated anilines is evolving beyond traditional methods, with a focus on achieving higher selectivity, efficiency, and functional group tolerance. Key emerging areas include transition-metal-catalyzed C-H functionalization, electrochemical synthesis, and photocatalysis.

Transition-Metal-Catalyzed C-H Functionalization: Direct C-H functionalization has become a powerful tool for derivatizing anilines, offering a more atom-economical approach by avoiding the need for pre-functionalized substrates. bath.ac.ukthieme-connect.com Catalytic systems based on palladium, rhodium, and ruthenium have been instrumental in achieving regioselective C-H functionalization. bath.ac.uk For instance, palladium catalysis is widely used for the ortho-arylation of unprotected anilines, a reaction that traditionally required cumbersome N-protection and deprotection steps. nih.gov The development of specialized ligands, such as [2,2′-bipyridin]-6(1H)-one, has been crucial in controlling chemoselectivity and directing the reaction towards the desired C-H activation over N-H functionalization. nih.gov While ortho- and para-functionalization of anilines are more established, methods for the less reactive meta-position are also being developed, expanding the toolkit for creating diverse aniline (B41778) derivatives. researchgate.net

Electrochemical Synthesis: Electrochemistry offers a green and efficient alternative for synthesizing and modifying anilines. chemistryworld.com Electrochemical methods can drive reactions under mild conditions, often without the need for harsh chemical oxidants or reductants. orientjchem.orgresearchgate.net Recent research has demonstrated the electrochemical C–H azidation of anilines using trimethylsilyl (B98337) azide (B81097) (TMSN₃) as the azide source, providing a metal-free pathway to access aryl azides. acs.org This approach involves the anodic oxidation of the aniline to generate a radical cation, which then reacts with the azide ion. acs.org Electrochemical polymerization of aniline and its derivatives is another area of interest, allowing for the creation of conductive polymers with tailored properties. scispace.com These principles can be extended to halogenation reactions, offering a controlled method for introducing bromine onto the aniline ring.

Photocatalysis: Visible-light photocatalysis has emerged as a mild and sustainable strategy for various organic transformations, including the bromination of anilines. mdpi.com This technique uses light to excite a photocatalyst, initiating a single-electron transfer (SET) process that can generate reactive radical intermediates under gentle conditions. researchgate.net Researchers have developed photo-induced mono-bromination methods for anilines that operate via the formation of an electron donor-acceptor (EDA) complex, eliminating the need for external photocatalysts and excess bromine sources. researchgate.net These methods demonstrate high regioselectivity and are applicable to a wide range of aniline derivatives, showcasing the potential of light-driven synthesis for creating complex brominated structures. researchgate.netconicet.gov.ar

| Methodology | Catalyst/Reagent | Key Advantages | Relevant Findings |

| C-H Functionalization | Palladium, Rhodium, Ruthenium bath.ac.uk | High regioselectivity, atom economy, derivatization of unprotected anilines. bath.ac.uknih.gov | Development of ligands to control ortho- vs. N-arylation; emerging methods for meta-functionalization. nih.govresearchgate.net |

| Electrochemical Synthesis | Metal-free systems acs.org | Mild conditions, reduced use of chemical reagents, high yields (>85% for some reductions). orientjchem.orgacs.org | Anodic oxidation of anilines enables C-H azidation; precise control over reaction potential. acs.org |

| Photocatalysis | Visible light, organic dyes mdpi.comresearchgate.net | Environmentally benign, high regioselectivity, mild reaction conditions. researchgate.netconicet.gov.ar | Catalyst-free mono-bromination via EDA complexes; broad substrate scope. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization for 3-Bromo-2-propoxyaniline

Furthermore, AI is instrumental in retrosynthesis, the process of working backward from a target molecule to identify potential starting materials. By learning from millions of published reactions, AI tools can propose multiple synthetic pathways to a molecule like this compound, ranking them based on feasibility, cost, and step-count. researchgate.net This allows chemists to explore a wider range of synthetic possibilities and select the most promising routes for experimental validation. nih.gov

| AI/ML Application | Technique/Model | Function | Impact on this compound Synthesis |

| Forward-Reaction Prediction | Transformer-based Neural Networks, Graph Convolutional Networks jetir.orgnih.gov | Predicts reaction products from reactants and conditions. | Allows for virtual screening of potential bromination and propoxylation reactions, saving experimental effort. |

| Retrosynthesis Planning | Data-driven algorithms trained on reaction databases. researchgate.net | Proposes viable synthetic pathways to a target molecule. | Identifies novel and efficient routes to this compound from available starting materials. |

| Reaction Optimization | Machine Learning algorithms. bioengineer.org | Predicts optimal reaction conditions (temperature, catalyst, etc.) for maximizing yield. | Refines synthetic steps to improve the efficiency and purity of the final product. |

Development of Novel Analytical Techniques for Enhanced Characterization

The precise characterization of substituted anilines like this compound is critical for confirming its structure and purity. While standard techniques are effective, advanced analytical methods provide deeper structural insights and higher sensitivity for trace analysis.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone of structural elucidation. researchgate.net Beyond standard 1D proton and carbon spectra, advanced 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and the Nuclear Overhauser Effect (NOE) are invaluable for unambiguously assigning the substitution pattern on the aniline ring. ipb.ptdiva-portal.org For complex molecules, these techniques reveal through-bond and through-space correlations between atoms, which is essential for differentiating between isomers. ipb.pt ¹⁵N NMR can also provide valuable information, as the chemical shift of the nitrogen atom is sensitive to the electronic effects of substituents on the aromatic ring. nih.gov The increasing complexity of novel aniline derivatives necessitates the routine application of these advanced NMR methods. semanticscholar.org

Mass Spectrometry (MS) Techniques: Mass spectrometry is crucial for determining molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the molecular formula of this compound. For trace analysis and characterization in complex matrices, coupling liquid chromatography or gas chromatography with tandem mass spectrometry (LC-MS/MS or GC/MS-MS) offers exceptional sensitivity and selectivity. d-nb.infonih.gov These methods are capable of detecting and quantifying aniline derivatives at very low concentrations (µg/L to ng/L range). chrom-china.comdocumentsdelivered.com The development of new derivatization reagents can further enhance the volatility and ionization efficiency of anilines for GC/MS analysis. nih.gov

| Analytical Technique | Application for this compound | Key Information Provided |

| Advanced 2D NMR (HMBC, NOE) | Structural Elucidation | Unambiguous confirmation of substituent positions (bromo and propoxy groups) and molecular connectivity. ipb.ptdiva-portal.org |

| ¹⁵N NMR Spectroscopy | Structural Characterization | Information on the electronic environment of the amino group. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Determination | Highly accurate mass measurement to confirm elemental composition. |

| LC-MS/MS & GC/MS-MS | Trace Analysis and Quantification | High sensitivity and selectivity for detecting the compound in complex mixtures; determination of purity. d-nb.infochrom-china.com |

Exploration of Sustainable and Environmentally Benign Synthesis Routes for this compound

The principles of green chemistry are increasingly guiding the development of synthetic routes in the chemical industry. For this compound, this involves exploring catalysts, solvents, and entire synthetic pathways that reduce environmental impact. acs.org

Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. nih.gov Biocatalysis has been successfully applied to the synthesis of chiral amines and other amine-containing pharmaceuticals. mdpi.com Enzymes such as transaminases, imine reductases (IREDs), and amine dehydrogenases (AmDHs) can perform stereoselective aminations under mild, aqueous conditions. researchgate.netfrontiersin.org While direct enzymatic synthesis of this compound may be challenging, biocatalysis could be employed to create key precursors in a more sustainable manner. Whole-cell biocatalysis systems, which utilize engineered microorganisms, can perform multi-step enzymatic cascades in a single pot, converting simple feedstocks into complex aromatic amines. researchgate.net

Green Solvents and Catalysts: Traditional aniline synthesis often involves corrosive acids and hazardous organic solvents. tandfonline.com Research is focused on replacing these with more benign alternatives. Microwave-assisted synthesis in the absence of organic solvents represents a significant step forward, offering rapid reaction times and reduced waste. tandfonline.com The use of inexpensive and eco-friendly catalysts, such as magnesium sulfate (B86663) in acetic acid for acetylation reactions, provides a greener alternative to corrosive reagents like acetic anhydride. ijtsrd.com One-pot processes, which combine multiple reaction steps into a single procedure, simplify operations and reduce the environmental footprint by minimizing intermediate purification and solvent use. tandfonline.comnih.gov For bromination, systems using ammonium (B1175870) bromide with an oxidant like hydrogen peroxide in acetic acid offer a safer and more economical method compared to using elemental bromine. researchgate.nettandfonline.com

The future of this compound chemistry lies in the synergy of these advanced fields. By combining innovative synthetic methods with predictive AI, enhancing characterization with powerful analytical tools, and adhering to the principles of green chemistry, researchers can unlock the full potential of this and other substituted anilines in a more efficient, precise, and sustainable manner.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-2-propoxyaniline, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of brominated aniline derivatives typically involves electrophilic substitution or coupling reactions. For this compound, a feasible route may start with 2-propoxyaniline, followed by regioselective bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., solvent polarity, temperature). Evidence from similar compounds (e.g., 3-Bromo-2,4,6-trimethylaniline) highlights the importance of steric and electronic effects in directing bromination to the para position relative to the amine group . Optimization should include monitoring reaction progress via TLC or HPLC and adjusting stoichiometry to minimize polybromination.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. H NMR can confirm the propoxy chain (δ 1.0–1.5 ppm for CH, δ 3.3–3.7 ppm for OCH) and the bromine’s position via coupling patterns. C NMR and DEPT-135 help identify quaternary carbons adjacent to bromine. Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 230 (CHBrNO) and characteristic fragmentation patterns. Infrared (IR) spectroscopy can validate the amine (–NH) and ether (C–O–C) functional groups .

Q. How does the propoxy group influence the reactivity of this compound in substitution reactions?

- Methodological Answer : The propoxy group at position 2 acts as an electron-donating substituent, directing electrophilic attack to the para position (position 5) relative to the amine. This steric and electronic guidance is analogous to methyl groups in 3-Bromo-2,4,6-trimethylaniline, where methylation enhances regioselectivity . Researchers should design nucleophilic substitution reactions (e.g., Suzuki coupling) by prioritizing palladium catalysts (e.g., Pd(PPh)) and polar aprotic solvents (e.g., DMF) to maintain stability of the amine group.

Advanced Research Questions

Q. How can researchers resolve contradictory data in the regioselectivity of this compound derivatives during cross-coupling reactions?

- Methodological Answer : Contradictions in regioselectivity often arise from competing electronic effects or catalyst inefficiency. Use computational tools (DFT calculations) to model transition states and predict reactive sites. Experimentally, employ orthogonal protecting groups (e.g., acetyl for –NH) to isolate reactive positions. Cross-validate results using X-ray crystallography or 2D NMR (e.g., NOESY) for spatial confirmation, as demonstrated in studies on brominated aniline analogs .

Q. What strategies mitigate decomposition of this compound under acidic or oxidative conditions?

- Methodological Answer : The amine group is prone to oxidation, requiring inert atmospheres (N/Ar) and antioxidants (e.g., BHT) during reactions. For acidic conditions, protonation of –NH can destabilize the molecule; counter this by using buffered media (pH 6–8) or temporary protection (e.g., Boc groups). Stability studies on similar compounds (e.g., 5-Bromo-3-fluoro-2-methoxyaniline) recommend storage at 2–8°C in amber vials to prevent photodegradation .

Q. How can this compound be utilized in the synthesis of bioactive molecules?

- Methodological Answer : The compound serves as a versatile intermediate for pharmaceuticals. For example, coupling with boronic acids via Suzuki-Miyaura reactions generates biaryl structures common in kinase inhibitors. Reductive amination of the –NH group can yield secondary amines for antipsychotic drug candidates. Evidence from brominated aniline derivatives (e.g., 2-Bromo-4′-methylacetophenone) supports its role in fragment-based drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.